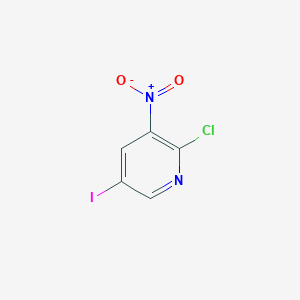

2-Chloro-5-iodo-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-iodo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJMRJPJERUFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363839 | |

| Record name | 2-Chloro-5-iodo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426463-05-0 | |

| Record name | 2-Chloro-5-iodo-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426463-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-iodo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 426463-05-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-iodo-3-nitropyridine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-iodo-3-nitropyridine, a key halogenated heterocyclic compound. Its unique molecular architecture, featuring a pyridine ring substituted with chloro, iodo, and nitro groups, makes it a highly reactive and versatile intermediate in medicinal chemistry and agrochemical development.[1] This document details a representative synthetic pathway, thorough characterization methodologies, critical safety protocols, and its principal applications. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this valuable chemical building block.

Introduction and Significance

This compound is a substituted pyridine derivative whose importance is rooted in the strategic placement of its functional groups. The electron-withdrawing nature of the nitro group and the halogen atoms significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.[2] This inherent reactivity is harnessed by synthetic chemists to construct more complex molecules.

The compound serves as a crucial starting material or intermediate in the synthesis of a wide range of biologically active molecules, including potential anti-cancer agents and antimicrobials.[1] In the agrochemical sector, it is employed in the development of novel pesticides and herbicides.[1] Its utility as a versatile building block in organic synthesis further extends to materials science and analytical chemistry.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂ClIN₂O₂ | [1] |

| Molecular Weight | 284.44 g/mol | [1] |

| CAS Number | 426463-05-0 | [1] |

| Appearance | Yellow to light yellow solid | [1] |

| Melting Point | 73-83 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis of this compound

The synthesis of multi-substituted pyridines requires a strategic approach to control regioselectivity. While various synthetic routes can be conceptualized, a common and effective method involves the direct halogenation and nitration of a pyridine precursor. The following section outlines a representative protocol for the synthesis, starting from 2-chloropyridine. This multi-step process is designed to introduce the required functional groups in a controlled manner.

Synthesis Workflow Diagram

The logical flow of the synthesis, from the initial precursor to the final product, is illustrated below. This process involves a sequential nitration followed by iodination.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be performed by trained chemists with appropriate safety measures in a fume hood.

Step 1: Nitration of 2-Chloropyridine

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Addition of Precursor: Slowly add 2-chloropyridine to the cold sulfuric acid while maintaining the temperature below 10°C.

-

Nitration: Add a pre-mixed nitrating solution (concentrated nitric acid and sulfuric acid) dropwise to the reaction mixture. The temperature must be carefully controlled to prevent runaway reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate (2-Chloro-3-nitropyridine) is filtered, washed with cold water until neutral, and dried.

Step 2: Iodination of 2-Chloro-3-nitropyridine

Rationale: The direct iodination of activated aromatic compounds can be achieved using molecular iodine in the presence of an oxidizing agent, such as nitric acid in acetic acid. This system generates a potent electrophilic iodine species in situ, which then attacks the electron-rich position of the pyridine ring.[3]

-

Preparation: Dissolve the 2-Chloro-3-nitropyridine intermediate in glacial acetic acid in a suitable flask.

-

Reagent Addition: Add molecular iodine (I₂) to the solution, followed by the slow, dropwise addition of concentrated nitric acid.[3]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The reaction time is typically short for activated substrates.[3]

-

Work-up: Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess iodine.

-

Extraction: Extract the product into an organic solvent like dichloromethane. Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[4]

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are standard for this purpose.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Two doublets in the aromatic region (δ 8.0-9.0 ppm), corresponding to the two protons on the pyridine ring. The coupling constant (J) would be small, consistent with meta-coupling. |

| ¹³C NMR | Five distinct signals in the aromatic region (δ 120-160 ppm), corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the electronegative substituents (Cl, I, NO₂) will be shifted downfield. |

| FT-IR (cm⁻¹) | ~1530 & ~1350 (asymmetric and symmetric NO₂ stretching), ~1580-1450 (C=C and C=N stretching of the aromatic ring), ~850-750 (C-Cl stretching), ~600-500 (C-I stretching). |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z ≈ 284 and 286 (due to ³⁵Cl and ³⁷Cl isotopes). Key fragmentation patterns would include the loss of the nitro group (-NO₂), chlorine (-Cl), and iodine (-I) atoms.[5] |

Interpreting the Data

-

NMR Spectroscopy: Proton NMR confirms the number and connectivity of hydrogen atoms. For this compound, the two non-equivalent protons on the pyridine ring will appear as distinct signals. Carbon NMR provides information about the carbon skeleton.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The strong absorption bands corresponding to the nitro group are particularly diagnostic.[6][7]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, which is a primary confirmation of its identity. The isotopic pattern of the molecular ion peak, showing a ~3:1 ratio for M⁺ and M+2, is a clear indicator of the presence of one chlorine atom. The fragmentation pattern gives further structural clues.[5]

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable precursor for creating diverse chemical libraries.

-

Pharmaceutical Development: It is a key intermediate for synthesizing novel therapeutic agents. The chloro and iodo groups can be selectively replaced via nucleophilic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of various pharmacophores.[1] It has been used in the preparation of inhibitors for targets like colony-stimulating factor-1 receptor (CSF-1R).[8]

-

Agrochemicals: The compound is used to produce new pesticides and herbicides.[1] The pyridine core is a common feature in many successful agrochemicals, and this building block allows for rapid modification to optimize biological activity.

-

Organic Synthesis: As a versatile building block, it enables the creation of complex heterocyclic molecules for applications in materials science and nanotechnology.

Safety and Handling

This compound and related nitropyridines are hazardous chemicals that must be handled with care.

-

Hazard Classification: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation/damage (H318, H319), and may cause respiratory irritation (H335).[9][10]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[9][11]

-

Handling: Avoid breathing dust, fumes, or vapors.[9] Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke when using this product.[13] Keep away from heat, sparks, and open flames.[12]

-

-

First Aid:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

-

On Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing.[9]

-

On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[14]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

References

- EvitaChem. (n.d.). 2-Chloro-5-iodo-3-nitropyridin-4-amine.

- IWK Health Centre. (n.d.). This compound.

- ChemicalBook. (2025). 2-Chloro-3-iodo-5-nitropyridine.

- Chem-Impex. (n.d.). This compound.

- Thermo Fisher Scientific. (2010). Safety Data Sheet - 3-Nitropyridine.

- AK Scientific, Inc. (n.d.). Safety Data Sheet - 2,6-Dichloro-3-nitropyridine.

- Sigma-Aldrich. (2024). Safety Data Sheet - 3-Chloropyridine.

- ECHEMI. (n.d.). 2-Chloro-3-iodo-5-nitropyridine SDS.

- ChemicalBook. (n.d.). 2-Chloro-3-iodo-5-nitropyridine synthesis.

- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.

- PubChem. (n.d.). 2-Chloro-3-iodo-5-nitropyridine.

- ChemicalBook. (n.d.). This compound CAS#: 426463-05-0.

- Benchchem. (2025). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.

- PubChem. (n.d.). 2-Chloro-5-nitropyridine.

- NIST. (n.d.). 2-Chloro-5-nitropyridine.

- Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 2-Chloro-5-iodo-3-nitropyridin-4-amine (EVT-15355819) [evitachem.com]

- 3. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 4. 2-Chloro-3-iodo-5-nitropyridine | 25391-60-0 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-nitropyridine [webbook.nist.gov]

- 8. This compound CAS#: 426463-05-0 [amp.chemicalbook.com]

- 9. aksci.com [aksci.com]

- 10. 2-Chloro-3-iodo-5-nitropyridine | C5H2ClIN2O2 | CID 11140639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. echemi.com [echemi.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-iodo-3-nitropyridine

Section 1: Introduction and Significance

2-Chloro-5-iodo-3-nitropyridine is a highly functionalized heterocyclic compound with the molecular formula C₅H₂ClIN₂O₂ and a molecular weight of 284.44 g/mol .[1] Its strategic substitution pattern, featuring a combination of electron-withdrawing chloro, iodo, and nitro groups on a pyridine core, makes it a valuable and reactive intermediate in synthetic organic chemistry. This unique electronic and steric profile has positioned it as a crucial building block in the development of novel pharmaceuticals, particularly in the synthesis of anti-cancer agents and antimicrobial compounds. Furthermore, its utility extends to the agrochemical industry for the creation of advanced crop protection agents.

The precise and unambiguous characterization of such a pivotal intermediate is paramount for ensuring the integrity of downstream applications, from reaction monitoring in a research setting to quality control in pharmaceutical manufacturing. Spectroscopic techniques provide the essential toolkit for this characterization, offering a non-destructive window into the molecule's structure, purity, and electronic environment.

This technical guide offers an in-depth analysis of the key spectroscopic data for this compound. It is designed for researchers, chemists, and drug development professionals, providing not only reference data but also the underlying scientific rationale for the observed spectral features. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complemented by field-proven experimental protocols for data acquisition.

Section 2: Molecular Structure and Spectroscopic Implications

The arrangement of substituents on the pyridine ring dictates the molecule's spectroscopic signature. The nitrogen atom, along with the chloro, iodo, and nitro groups, are all electron-withdrawing. This cumulative effect significantly deshields the aromatic ring, leading to characteristic downfield shifts in NMR spectra and conferring specific vibrational frequencies in IR spectroscopy.

Caption: Molecular structure of this compound with atom numbering.

Section 3: Spectroscopic Data Analysis

A multi-technique approach is essential for the complete and unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this specific isomer are not widely published, accurate predictions can be made based on established substituent effects on the pyridine nucleus.[2][3] The powerful electron-withdrawing nature of the substituents will shift the remaining protons and carbons significantly downfield compared to unsubstituted pyridine.

¹H NMR Spectroscopy (Predicted)

The molecule has two aromatic protons at the C4 and C6 positions.

-

H6 Proton: This proton is adjacent to the ring nitrogen (α-proton), making it the most deshielded. It is expected to appear furthest downfield.[2]

-

H4 Proton: This proton is also heavily influenced by the surrounding electron-withdrawing groups.

-

Coupling: These protons are four bonds apart and are expected to exhibit a small meta-coupling (⁴J), appearing as two distinct doublets.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | 8.8 – 9.2 | Doublet (d) | ~2-3 (⁴J) |

| H4 | 8.6 – 8.9 | Doublet (d) | ~2-3 (⁴J) |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show five distinct signals for the aromatic carbons. The carbons directly attached to electronegative atoms (C2, C3, C5) will be the most deshielded.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |

| C2 | 152 – 158 | Attached to electronegative N and Cl atoms. |

| C3 | 145 – 150 | Attached to the strongly electron-withdrawing NO₂ group. |

| C5 | 95 – 105 | Attached to Iodine; heavy atom effect causes a relative upfield shift for C-I. |

| C6 | 148 – 154 | α-carbon to the ring nitrogen, highly deshielded. |

| C4 | 138 – 144 | Influenced by multiple electron-withdrawing groups. |

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. The key diagnostic peaks arise from the nitro group and the vibrations of the substituted aromatic ring. Data from the closely related 2-chloro-5-nitropyridine provides a strong basis for these assignments.[4][5]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 – 3000 | Aromatic C-H Stretch | Weak-Medium |

| 1600 – 1570 | Aromatic C=N Stretch | Medium |

| 1550 – 1510 | Asymmetric NO₂ Stretch | Strong |

| 1360 – 1330 | Symmetric NO₂ Stretch | Strong |

| 1100 – 1000 | Aromatic C-H In-plane Bending | Medium |

| 850 – 750 | C-Cl Stretch | Medium-Strong |

| 600 – 500 | C-I Stretch | Medium |

The two strong absorption bands for the nitro group are the most characteristic features of the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns. Electron Ionization (EI) is a hard ionization technique that provides a wealth of structural fragments.[6]

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 284. Due to the presence of chlorine, a characteristic isotopic peak (M+2) will be observed at m/z 286 with an intensity of approximately one-third that of the M⁺ peak.

-

Key Fragmentation Pathways: Fragmentation is driven by the loss of the substituents.[7][8] Common losses include:

-

Loss of the nitro group: [M - NO₂]⁺

-

Loss of a chlorine atom: [M - Cl]⁺

-

Loss of an iodine atom: [M - I]⁺

-

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Notes |

| 284 / 286 | [C₅H₂ClIN₂O₂]⁺ (M⁺) | Molecular ion peak with characteristic chlorine isotope pattern. |

| 238 / 240 | [C₅H₂ClIN]⁺ | Loss of NO₂ (46 Da). A likely and significant fragmentation. |

| 203 | [C₅H₂IN₂O₂]⁺ | Loss of Cl (35 Da). |

| 157 / 159 | [C₅H₂ClN₂O₂]⁺ | Loss of I (127 Da). |

| 127 | [I]⁺ | Iodine cation itself may be observed. |

Section 4: Experimental Methodologies

The trustworthiness of spectroscopic data hinges on robust and repeatable experimental protocols. The following are standardized methodologies for acquiring high-quality data for this compound.

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Chloro-5-nitropyridine [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. scienceready.com.au [scienceready.com.au]

2-Chloro-5-iodo-3-nitropyridine chemical properties and reactivity

An In-depth Technical Guide to 2-Chloro-5-iodo-3-nitropyridine: Properties, Reactivity, and Synthetic Utility

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique trifunctionalized structure, featuring a pyridine core substituted with chloro, iodo, and nitro groups, provides a versatile platform for constructing complex molecular architectures. The electron-deficient nature of the pyridine ring, amplified by the strongly electron-withdrawing nitro group, dictates its reactivity. This guide offers a comprehensive analysis of the compound's physicochemical properties, explores its core reactivity—including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and nitro group reduction—and provides detailed experimental protocols for its key transformations. The discussion is grounded in mechanistic principles to provide researchers with the causal insights needed for reaction design and optimization.

Introduction

Halogenated nitropyridines are a class of compounds indispensable to the synthesis of biologically active molecules.[1] Among them, this compound (C₅H₂ClIN₂O₂) has emerged as a particularly valuable intermediate. Its structure presents three distinct reactive sites, allowing for sequential and regioselective functionalization. The chlorine atom at the 2-position is activated for nucleophilic displacement, the iodine atom at the 5-position is an excellent partner in cross-coupling reactions, and the nitro group at the 3-position can be readily transformed into an amino group for further derivatization.[1][2] This multi-faceted reactivity makes it a cornerstone in the synthesis of kinase inhibitors, anti-cancer agents, and crop protection chemicals.[1] This document serves as a technical resource for scientists, providing a deep dive into the chemical behavior of this versatile reagent.

Physicochemical Properties

A thorough understanding of a compound's physical properties is essential for its proper handling, storage, and use in reactions. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 426463-05-0 | [1] |

| Molecular Formula | C₅H₂ClIN₂O₂ | [1] |

| Molecular Weight | 284.44 g/mol | [1] |

| Appearance | Yellow to light yellow solid | [1] |

| Melting Point | 73-83 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | Store at 0-8°C | [1] |

Core Reactivity and Mechanistic Analysis

The reactivity of this compound is dominated by the electronic interplay of its substituents. The nitro group at C-3 strongly deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic attack, particularly at the C-2 and C-6 positions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C-2 position is highly susceptible to displacement by nucleophiles via the SNAr mechanism. This reactivity is a direct consequence of the adjacent electron-withdrawing nitro group, which stabilizes the anionic Meisenheimer intermediate formed during the reaction.

Mechanism: The reaction proceeds via a two-step addition-elimination pathway.[3]

-

Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: Aromaticity is restored by the expulsion of the chloride ion, a good leaving group, to yield the final substituted product.[3]

The nitro group's ability to delocalize the negative charge of the intermediate through resonance is the critical factor that lowers the activation energy for this pathway.[3]

Caption: Generalized mechanism for SNAr at the C-2 position.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms (Cl and I) allows for selective palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond.[4] This difference in reactivity enables the selective functionalization of the C-5 position.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[5] With this compound, this reaction occurs selectively at the C-5 position, leaving the C-2 chlorine atom intact for subsequent transformations.

Catalytic Cycle: The mechanism involves three key steps:[5][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the C-5 iodo position.[8] This provides a direct route to 5-alkynyl-2-chloro-3-nitropyridines, which are valuable precursors for more complex heterocyclic systems.

Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to a primary amine. This transformation dramatically alters the electronic properties of the pyridine ring, converting a strongly electron-deactivated system into an electron-rich one. The resulting 5-iodo-3-aminopyridine derivative is a key intermediate for further diversification.

Common methods for nitro group reduction include:

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel.[9] Care must be taken, as prolonged reaction times or harsh conditions can sometimes lead to dehalogenation.

-

Metal/Acid Reduction: Using easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid) is a classic and reliable method.[10]

-

Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst.

-

Stoichiometric Reductants: Reagents like tin(II) chloride (SnCl₂) offer a milder alternative that can be selective in the presence of other reducible functional groups.[9]

Synthetic Workflow and Experimental Protocols

The differential reactivity of the functional groups allows for a logical and powerful synthetic workflow, enabling the construction of highly substituted pyridines.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 2-Chloro-5-iodo-3-nitropyridin-4-amine (EVT-15355819) [evitachem.com]

- 3. benchchem.com [benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

electrophilic and nucleophilic sites of 2-Chloro-5-iodo-3-nitropyridine

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Chloro-5-iodo-3-nitropyridine

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1] Its unique arrangement of a pyridine core, two distinct halogen atoms (chlorine and iodine), and a potent electron-withdrawing nitro group imparts a rich and selective reactivity profile. This guide provides a comprehensive analysis of the molecule's electronic architecture, delineating its primary electrophilic and nucleophilic centers. We will explore the governing principles behind its reactivity in key synthetic transformations, most notably Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This document serves as a technical resource for scientists, offering not only theoretical insights but also field-proven experimental protocols to effectively leverage this versatile building block in complex molecular synthesis.

The Electronic Landscape: Deconstructing Reactivity

The reactivity of this compound is not random; it is a direct consequence of the interplay between the inherent electronic properties of the pyridine ring and the powerful inductive and resonance effects of its substituents.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a permanent dipole and an overall electron-deficient (π-deficient) character. This inherently makes the ring carbons, particularly at the C2, C4, and C6 positions, susceptible to nucleophilic attack.[2]

-

Nitro Group (-NO₂): Positioned at C3, the nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. It exerts its influence through two mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bonds.

-

Resonance Effect (-M): The nitro group can delocalize the ring's π-electrons, creating significant positive partial charges (δ+) on the carbons ortho (C2, C4) and para (C6) to its position. This resonance stabilization is crucial for stabilizing the negatively charged intermediate in SNAr reactions.[3]

-

-

Halogen Substituents (-Cl, -I): Both chlorine and iodine are deactivating groups. Their primary influence is a strong electron-withdrawing inductive effect (-I) due to their electronegativity. While they possess a weak electron-donating resonance effect (+M) via their lone pairs, the inductive effect is dominant.

The confluence of these effects renders the pyridine ring exceptionally electron-poor, creating highly electrophilic carbon centers ripe for chemical modification.

Caption: Electronic landscape of this compound.

Primary Electrophilic Sites: The Hub of Reactivity

The electron-deficient carbon atoms of the pyridine ring are the primary electrophilic sites, undergoing two principal classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the hallmark reaction of this substrate. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

Regioselectivity: The key to harnessing this molecule's synthetic potential lies in understanding the regioselectivity of nucleophilic attack.

-

Activation: The C2 and C6 positions are activated by both the ring nitrogen and the C3-nitro group (ortho and para positions, respectively). The C4 position is also activated (ortho to the nitro group).

-

Leaving Groups: The molecule possesses leaving groups at C2 (Cl) and C5 (I).

-

The C2-Cl Site: This position is the most reactive site for SNAr. It is ortho to both the ring nitrogen and the nitro group. A nucleophilic attack at C2 generates a Meisenheimer complex where the negative charge is effectively delocalized onto both the pyridine nitrogen and the oxygen atoms of the nitro group, providing substantial stabilization.[2][3]

-

The C5-I Site: This position is meta to the nitro group. Consequently, the negative charge of the intermediate cannot be delocalized onto the nitro group via resonance. This makes the C5 position significantly less activated towards SNAr compared to C2.

Therefore, nucleophiles will selectively displace the chlorine atom at the C2 position.

Caption: General workflow for SNAr on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-halogen bonds serve as crucial handles for forming new carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl.[5] This difference in reactivity is the cornerstone of selective, sequential functionalization of this compound.

-

C5-I Site (The More Reactive Site): The C-I bond is weaker and more polarizable, making it significantly more susceptible to oxidative addition. This allows for selective cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to be performed at the C5 position under relatively mild conditions, leaving the C2-Cl bond intact.[6][7]

-

C2-Cl Site (The Less Reactive Site): The C-Cl bond is stronger and requires a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos) and often more forcing conditions (higher temperatures) to undergo oxidative addition.[8][9]

This reactivity differential enables a powerful synthetic strategy: first, perform a cross-coupling at the C5-iodo position, then execute a second, different transformation (either another cross-coupling or an SNAr) at the C2-chloro position.

The Nucleophilic Site: A Suppressed Reactivity

The sole nucleophilic site on the molecule is the lone pair of electrons on the pyridine nitrogen atom. However, its nucleophilicity and basicity are severely diminished by the cumulative electron-withdrawing effects of the nitro and halogen substituents.[10] Consequently, the nitrogen is a very weak base and is unlikely to participate in typical nucleophilic reactions such as N-alkylation or N-oxidation under standard conditions. It can be protonated, but only under strongly acidic conditions.

Experimental Protocols

The following protocols are generalized procedures adapted from established methods for similar substrates and serve as a robust starting point for optimization.[8][11]

Protocol 1: Selective Nucleophilic Aromatic Substitution at C2

Reaction: Synthesis of 5-Iodo-3-nitro-2-(piperidin-1-yl)pyridine.

Methodology:

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.).

-

Solvent & Reagents: Add ethanol (10 mL) followed by piperidine (1.2 mmol, 1.2 equiv.).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: Partition the resulting residue between ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Isolation: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Selective Sonogashira Coupling at C5

Reaction: Synthesis of 2-Chloro-5-(phenylethynyl)-3-nitropyridine.

Methodology:

-

Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent & Reagents: Add anhydrous, degassed tetrahydrofuran (THF, 8 mL) and triethylamine (Et₃N, 2 mL) via syringe.

-

Addition of Alkyne: Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the stirring solution at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (25 mL) and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl, 15 mL) and brine (15 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography (hexane/ethyl acetate) to afford the pure coupled product.

Caption: Selective functionalization strategies for this compound.

Summary and Outlook

This compound is a textbook example of how substituent effects dictate chemical reactivity. Its electronic architecture establishes a clear hierarchy of reactive sites:

-

Most Electrophilic (SNAr): The C2 position, activated by both the nitro group and ring nitrogen, is the prime target for nucleophilic substitution of the chlorine atom.

-

Most Electrophilic (Cross-Coupling): The C5 position, bearing the more labile iodine atom, is the preferred site for initial palladium-catalyzed cross-coupling reactions.

-

Least Reactive Electrophilic Site: The C2-Cl bond requires more vigorous conditions for cross-coupling.

-

Nucleophilic Site: The pyridine nitrogen's nucleophilicity is strongly suppressed, rendering it largely unreactive.

A thorough understanding of this reactivity profile empowers chemists to design logical and efficient synthetic routes. The ability to selectively functionalize the C2 and C5 positions through orthogonal reaction classes makes this compound a powerful and indispensable tool for the construction of complex, high-value molecules in drug discovery and beyond.

References

- EvitaChem. 2-Chloro-5-iodo-3-nitropyridin-4-amine. EvitaChem.

- Du, P., Zhao, J., Liu, S., & Yue, Z. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics, 23(28), 15235-15243.

-

Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. Available at: [Link]

-

Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]

-

Royal Society of Chemistry. How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. RSC Publishing. Available at: [Link]

-

FAO AGRIS. CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. FAO AGRIS. Available at: [Link]

-

Química Organica.org. Nucleophilic substitution reactions in pyridine. Química Organica.org. Available at: [Link]

-

MDPI. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. MDPI. Available at: [Link]

-

Chmovzh, T. N., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694. Available at: [Link]

-

Bakke, J. (2004). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 76(2), 269-275. Available at: [Link]

-

Du, P., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics, 23(28), 15235-15243. Available at: [Link]

-

Semantic Scholar. Nitropyridines: Synthesis and reactions. Semantic Scholar. Available at: [Link]

-

Zorina, L. V., et al. (2021). Influence of the Size and Shape of Halopyridines Guest Molecules G on the Crystal Structure and Conducting Properties of Molecular (Super)conductors. Crystals, 11(6), 661. Available at: [Link]

-

Royal Society of Chemistry. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Publishing. Available at: [Link]

-

Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

-

Chemistry – A European Journal. Overview of pyridine-halonium compounds structurally characterized in the solid-state. Chemistry – A European Journal. Available at: [Link]

-

ResearchGate. Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]

-

Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology. Available at: [Link]

-

Georganics. This compound. Georganics. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]

-

Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

Lunsford, J. B., et al. (2016). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganica Chimica Acta, 452, 130-137. Available at: [Link]

-

Reid, M., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 8(8), 754-759. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Baranczak, A., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 629-633. Available at: [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

-

Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Razafindrainibe, F., et al. (2020). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. ChemistryOpen, 9(5), 577-581. Available at: [Link]

-

ResearchGate. What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. ResearchGate. Available at: [Link]

-

Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Chloro-5-iodo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-iodo-3-nitropyridine is a highly functionalized heterocyclic compound with significant applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The inherent reactivity endowed by its chloro, iodo, and nitro substituents makes it a valuable building block in medicinal chemistry and materials science.[3] However, the presence of these energetic functional groups, particularly the nitro group, raises critical questions about its thermal stability and decomposition profile. This guide provides a comprehensive analysis of the anticipated thermal behavior of this compound, drawing upon data from analogous compounds and established principles of thermal analysis. It outlines robust experimental protocols for characterizing its thermal properties and discusses potential decomposition pathways and associated hazards to ensure safe handling and application in research and development.

Introduction: The Chemical Landscape of this compound

This compound is a solid, yellow to light yellow compound at room temperature.[1] Its molecular structure, featuring a pyridine ring substituted with two different halogen atoms and a nitro group, creates a unique electronic and steric environment that dictates its reactivity and potential thermal instability. The electron-withdrawing nature of the nitro group, coupled with the halogen substituents, makes the pyridine ring susceptible to nucleophilic attack, a property extensively utilized in synthetic chemistry.[3] However, these same features can contribute to a lower thermal threshold, making a thorough understanding of its decomposition behavior paramount for safe handling, process development, and storage.

Physicochemical Properties and General Stability

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. The reported melting point range of 77-83 °C indicates that it is a solid under standard laboratory conditions.[1][2] It is advisable to store this compound under inert gas at refrigerated temperatures (2–8 °C) to minimize potential degradation over time.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂ClIN₂O₂ | [1][5] |

| Molecular Weight | 284.44 g/mol | [1][5] |

| Appearance | Yellow to light yellow solid | [1] |

| Melting Point | 77-83 °C | [1][2] |

| Boiling Point (Predicted) | 334.0 ± 37.0 °C | [2] |

| Density (Predicted) | 2.213 ± 0.06 g/cm³ | [2] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [4] |

Assessing Thermal Stability: Essential Experimental Protocols

To definitively determine the thermal stability and decomposition characteristics of this compound, a suite of thermoanalytical techniques should be employed. The following section details the critical experimental protocols and the rationale behind their application.

Differential Scanning Calorimetry (DSC)

Purpose: DSC is a fundamental technique for identifying the temperatures at which a material undergoes thermal transitions, such as melting and decomposition. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated steel pan. The use of a sealed pan is crucial to contain any evolved gases during decomposition.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 5-10 °C/min, under a continuous nitrogen purge (20-50 mL/min). The temperature range should be sufficient to observe both the melting and the complete decomposition, for instance, from 25 °C to 400 °C.

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting point and one or more exothermic peaks indicating decomposition. The onset temperature of the first exotherm is a critical indicator of the beginning of thermal decomposition. The integrated area of the exothermic peak provides the enthalpy of decomposition (ΔHd), a measure of the energy released.

Causality Behind Experimental Choices:

-

A slow heating rate (5-10 °C/min) provides better resolution of thermal events.

-

A nitrogen atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.

-

Hermetically sealed pans are essential for safety and to ensure that the measured enthalpy change is accurate, especially if the decomposition is energetic.

Thermogravimetric Analysis (TGA)

Purpose: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperatures at which a material loses mass due to decomposition or volatilization.

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of this compound into an open ceramic or platinum TGA pan.

-

Instrument Setup: Position the pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere. The temperature range should be similar to that used in the DSC experiment.

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of mass loss provides another measure of the decomposition temperature. The residual mass at the end of the experiment indicates the amount of non-volatile decomposition products.

Causality Behind Experimental Choices:

-

A slightly larger sample size compared to DSC can provide a more representative measurement of mass loss.

-

An open pan allows for the escape of gaseous decomposition products, which is necessary for detecting mass change.

-

Coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) can allow for the identification of the evolved gases during decomposition.

Predicted Decomposition Pathways and Products

Based on the functional groups present in this compound, several decomposition pathways can be anticipated. The C-NO₂ bond is often the weakest link in nitroaromatic compounds and is a likely point of initial cleavage.[6]

dot

Caption: Predicted decomposition pathway for this compound.

The initial step is likely the homolytic cleavage of the C-NO₂ bond, generating a pyridyl radical and nitrogen dioxide (NO₂). The highly reactive NO₂ can then participate in secondary reactions, leading to the formation of other nitrogen oxides (NO, N₂O). The pyridyl radical can undergo a series of complex reactions, including ring-opening and fragmentation, which, in the presence of the halogen substituents, would lead to the formation of a variety of smaller molecules.[7]

Expected hazardous decomposition products, based on the elemental composition and data from related compounds like 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine, include:

-

Carbon oxides (CO, CO₂): Carbon monoxide is highly toxic.[8][9]

-

Hydrogen chloride (HCl) and Hydrogen iodide (HI): These are corrosive and toxic gases.[8]

-

Halogenated organic compounds: The thermal decomposition of halogenated materials can produce a complex mixture of potentially toxic and environmentally persistent compounds.[10]

Safety and Handling Considerations

Given the potential for energetic decomposition and the release of toxic gases, stringent safety protocols must be followed when handling this compound, especially when heating the material.

Hazard Summary:

-

Acute Toxicity: Harmful if swallowed.[5]

-

Irritation: Causes serious eye damage and skin irritation.[5] May cause respiratory irritation.

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

Heating: When heating the compound, do so with extreme caution. Use a heating mantle or an oil bath with precise temperature control. Avoid localized overheating. All heating experiments should be conducted behind a blast shield.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][9]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, regional, and national regulations.[8]

Conclusion

While specific experimental data on the thermal stability of this compound is lacking, a comprehensive understanding of its potential hazards can be formulated based on its chemical structure and the known behavior of related compounds. The presence of a nitro group and halogen substituents suggests that this compound is likely to decompose exothermically at elevated temperatures, releasing a variety of toxic and corrosive gases. Researchers and drug development professionals must exercise caution and adhere to strict safety protocols when handling and heating this compound. The experimental methodologies outlined in this guide provide a robust framework for the definitive characterization of its thermal properties, which is a critical step in ensuring its safe and effective use in any application.

References

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

-

Chemsrc. (2023, September 18). 2-Chloro-3-iodo-5-nitropyridine(CAS#:25391-60-0). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-iodo-5-nitropyridine. Retrieved from [Link]

-

Georganics. (n.d.). This compound. Retrieved from [Link]

- Michael, J., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 125(1-6), 1-28.

-

Identification and Analysis of Halogenated Contaminants Formed in Thermal. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- Ng, S. W. (2010). 2-Chloro-5-nitropyridine.

- Manelis, G. B., Nazin, G. M., Rubtsov, Y. I., & Strunin, V. A. (2005). Thermal Decomposition of Aliphatic Nitro-compounds. Russian Chemical Reviews, 74(8), 689-705.

-

ResearchGate. (n.d.). Solid- vs. Liquid-state Thermal Decomposition: Thermolysis of Halogenated Benzene Derivatives with 2-Nitrodiazene-1-N-oxide Moiety. Retrieved from [Link]

- Mackie, J. C., Colket, M. B., & Nelson, P. F. (1995). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2147-2154.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. Buy 2-Chloro-5-iodo-3-nitropyridin-4-amine (EVT-15355819) [evitachem.com]

- 4. This compound CAS#: 426463-05-0 [amp.chemicalbook.com]

- 5. 2-Chloro-3-iodo-5-nitropyridine | C5H2ClIN2O2 | CID 11140639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. echemi.com [echemi.com]

Quantum Chemical Calculations for 2-Chloro-5-iodo-3-nitropyridine: A Technical Guide

This guide provides an in-depth technical framework for conducting quantum chemical calculations on 2-Chloro-5-iodo-3-nitropyridine. It is intended for researchers, scientists, and drug development professionals who are looking to understand and apply computational methods to elucidate the electronic structure, reactivity, and spectroscopic properties of this versatile chemical intermediate. As a molecule incorporating a pyridine ring, a nitro group, and two different halogens (chlorine and iodine), this compound presents an interesting case for theoretical investigation due to its potential applications in pharmaceutical and agrochemical synthesis.[1]

Introduction: The Rationale for a Computational Approach

This compound is a highly functionalized heterocyclic compound. The presence of electron-withdrawing nitro group and halogen atoms significantly influences the electron distribution within the pyridine ring, making it a valuable building block in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions.[1][2] Understanding the molecule's electronic properties, such as charge distribution, frontier molecular orbitals, and electrostatic potential, is crucial for predicting its reactivity and designing novel synthetic pathways.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to probe these properties at the atomic level. By solving the Schrödinger equation in an approximate manner, we can obtain a wealth of information that complements and guides experimental work. For halogenated nitroaromatic compounds, DFT has been shown to be a reliable method for predicting geometries, vibrational frequencies, and electronic characteristics.[3][4]

Part 1: Theoretical Framework and Computational Strategy

The choice of a suitable computational methodology is paramount for obtaining accurate and meaningful results. This section outlines a robust strategy for the quantum chemical investigation of this compound.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

DFT has become the predominant method for quantum chemical calculations in many areas of chemistry due to its favorable balance of accuracy and computational cost. The core idea of DFT is to express the total energy of a system as a functional of the electron density, rather than the more complex many-electron wavefunction.

For the study of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and appropriate choice. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of molecules with significant electron correlation effects, such as those with nitro groups and multiple lone pairs on the halogens. Numerous studies on halogenated and nitrated aromatic compounds have successfully employed the B3LYP functional.[3][4][5]

Describing the Electrons: The Importance of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical, especially for molecules containing heavy elements like iodine.

For a molecule like this compound, a split-valence basis set is recommended. A suitable choice would be the 6-311G(d,p) basis set for the lighter atoms (C, H, N, O, Cl). This basis set provides a good description of the valence electrons and includes polarization functions (d on heavy atoms, p on hydrogens) to account for the non-spherical nature of electron density in molecules.

For the iodine atom, a more sophisticated approach is necessary due to the large number of electrons and the influence of relativistic effects. The use of an effective core potential (ECP) is highly recommended. The LanL2DZ (Los Alamos National Laboratory 2-double-zeta) basis set and its associated ECP is a common and effective choice for iodine. The ECP replaces the core electrons of iodine with a potential, reducing the computational cost while still providing an accurate description of the valence electrons.

Simulating Reality: The Role of the Solvent

Many chemical reactions and processes occur in solution. The presence of a solvent can significantly influence the properties of a molecule through solute-solvent interactions. To account for these effects, the Polarizable Continuum Model (PCM) is a widely used and effective implicit solvation model. PCM treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's electric field. This approach allows for the calculation of properties in a simulated solvent environment, providing more realistic results.

Part 2: A Step-by-Step Computational Protocol

This section provides a detailed workflow for performing quantum chemical calculations on this compound.

Workflow Overview

Caption: A generalized workflow for quantum chemical calculations.

Detailed Experimental (Computational) Protocols

Step 1: Molecular Structure Input

-

Objective: To create the initial 3D structure of this compound.

-

Procedure:

-

Use a molecular building program (e.g., Avogadro, GaussView, ChemDraw) to draw the 2D structure of this compound.

-

Convert the 2D structure to a 3D structure using the software's built-in tools.

-

Perform a preliminary geometry optimization using a fast, low-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

-

Save the coordinates in a format compatible with the quantum chemistry software package to be used (e.g., .xyz, .mol, or Gaussian input format).

-

Step 2: Geometry Optimization

-

Objective: To find the lowest energy (most stable) conformation of the molecule.

-

Protocol:

-

Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.

-

Method: B3LYP.

-

Basis Set: 6-311G(d,p) for C, H, N, O, Cl; LanL2DZ for I.

-

Solvation: PCM (specify the solvent, e.g., water or a common organic solvent).

-

Keyword/Input: opt or optimize.

-

Convergence Criteria: Use default or tighter convergence criteria to ensure a true minimum is found.

-

Step 3: Vibrational Frequency Analysis

-

Objective: To confirm that the optimized structure is a true energy minimum and to calculate the vibrational (infrared and Raman) spectra.

-

Protocol:

-

Software: Same as Step 2.

-

Method: B3LYP.

-

Basis Set: 6-311G(d,p) for C, H, N, O, Cl; LanL2DZ for I.

-

Solvation: PCM.

-

Keyword/Input: freq.

-

Verification: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry optimization should be revisited.

-

Step 4: Single-Point Energy and Electronic Property Calculations

-

Objective: To obtain more accurate electronic properties using the optimized geometry.

-

Protocol:

-

Software: Same as Step 2.

-

Method: B3LYP.

-

Basis Set: 6-311G(d,p) for C, H, N, O, Cl; LanL2DZ for I.

-

Solvation: PCM.

-

Keyword/Input: This is typically the default calculation type after a geometry optimization. Specific keywords may be needed for certain properties.

-

Part 3: Key Calculated Properties and Their Interpretation

The quantum chemical calculations will yield a variety of data that provide insights into the chemical nature of this compound.

Molecular Geometry

The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental data if available (e.g., from X-ray crystallography). Of particular interest will be the planarity of the pyridine ring and the orientation of the nitro group. In some nitropyridine derivatives, the nitro group can be twisted out of the plane of the ring to relieve steric strain.[6][7]

| Parameter | Expected Value (Å or °) | Significance |

| C-Cl Bond Length | ~1.74 | Indicator of bond strength and reactivity. |

| C-I Bond Length | ~2.10 | Longer and weaker than C-Cl, suggesting higher reactivity. |

| C-N (nitro) Bond Length | ~1.48 | Reflects the electron-withdrawing nature of the nitro group. |

| O-N-O Bond Angle | ~125 | Characteristic of the nitro group. |

| Ring Planarity | Close to planar | Deviations can indicate steric strain. |

| Nitro Group Dihedral | Variable | Indicates the degree of conjugation with the ring. |

Electronic Properties

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential. The spatial distribution of the HOMO will indicate the most likely sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity. The spatial distribution of the LUMO will indicate the most likely sites for nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution.

-

Red regions (negative potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (oxygen, nitrogen). These are sites prone to electrophilic attack.

-

Blue regions (positive potential): Indicate areas of low electron density, typically around hydrogen atoms or regions of electron deficiency. These are sites prone to nucleophilic attack. For halogenated compounds, a region of positive potential, known as a "sigma-hole," can exist on the halogen atom along the axis of the C-X bond, which is crucial for understanding halogen bonding.[8][9][10]

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution in the molecule.

| Parameter | Significance |

| Natural Atomic Charges | Quantifies the charge on each atom, revealing the electron-donating or -withdrawing effects of the substituents. |

| Hybridization | Describes the hybridization of the atomic orbitals involved in bonding. |

| Donor-Acceptor Interactions | Identifies hyperconjugative interactions that contribute to the stability of the molecule. |

Spectroscopic Properties

The frequency calculation will provide the vibrational modes of the molecule, which correspond to the peaks in the infrared (IR) and Raman spectra. The calculated spectra can be compared with experimental data to confirm the structure of the molecule.

| Spectral Region (cm⁻¹) | Expected Vibrational Modes |

| 3100-3000 | C-H stretching |

| 1600-1450 | C=C and C=N stretching (aromatic ring) |

| 1550-1500 & 1350-1300 | Asymmetric and symmetric NO₂ stretching |

| 850-750 | C-Cl stretching |

| ~600 | C-I stretching |

Conclusion

This technical guide has outlined a comprehensive and robust computational strategy for the quantum chemical investigation of this compound. By employing DFT calculations with an appropriate functional and basis set, researchers can gain valuable insights into the geometric, electronic, and spectroscopic properties of this important synthetic intermediate. The data generated from these calculations can be used to predict reactivity, understand reaction mechanisms, and guide the design of new molecules with desired properties, thereby accelerating research and development in the fields of medicinal chemistry and materials science.

References

- EvitaChem. 2-Chloro-5-iodo-3-nitropyridin-4-amine.

-

Filimonov, V. D., et al. (2008). Theoretical analysis of reactions of electrophilic iodination and chlorination of benzene and polycyclic arenes in density functional theory approximation. Russian Journal of Organic Chemistry, 44(5), 681-687. [Link]

-

Dolenc, D., & Plesnicar, B. (2006). Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects. The Journal of Organic Chemistry, 71(21), 8028–8036. [Link]

-

ResearchGate. DFT investigation of the thermodynamics and mechanism of electrophilic chlorination and iodination of arenes. [Link]

-

ResearchGate. DFT calculations for the ring-opening iodination of 55 with DIH. [Link]

-

Boyle, B. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

-

ResearchGate. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

-

Georganics. This compound. [Link]

-

ResearchGate. Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine. [Link]

-

PubChem. 2-Chloro-5-nitropyridine. [Link]

-

Taylor & Francis Online. Molecular Structure, Spectroscopic Assessment, PDOS, Topology Evaluation and Docking Studies of 2-Chloro-5-nitrobenzophenone. [Link]

-

PubChem. 2-Chloro-3-iodo-5-nitropyridine. [Link]

-

Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1020. [Link]

-

Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670. [Link]

-

ResearchGate. 2-Chloro-3-nitropyridine. [Link]

-

ResearchGate. 2-Chloro-5-nitropyridine. [Link]

-

MDPI. Halogen Bonding in Haspin-Halogenated Tubercidin Complexes: Molecular Dynamics and Quantum Chemical Calculations. [Link]

-

Lu, Y., et al. (2020). Interaction Nature and Computational Methods for Halogen Bonding: A Perspective. Journal of Chemical Information and Modeling, 60(6), 2683–2696. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 2-Chloro-5-iodo-3-nitropyridin-4-amine (EVT-15355819) [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Interaction Nature and Computational Methods for Halogen Bonding: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Keystone Building Block in Modern Chemistry

An In-depth Technical Guide to 2-Chloro-5-iodo-3-nitropyridine: Synthesis, Reactivity, and Applications

This compound is a highly functionalized heterocyclic compound that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] Its strategic arrangement of a chloro, an iodo, and a nitro group on a pyridine core imparts a unique and versatile reactivity profile. The pyridine ring itself is a ubiquitous scaffold in numerous commercial products, including pharmaceuticals, agrochemicals, and vitamins.[2] However, the inherent electron-deficient nature of the pyridine nucleus makes direct functionalization, such as nitration and halogenation, a significant synthetic challenge.[2]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its physicochemical properties and historical synthetic context to its modern applications. We will delve into the causality behind its synthesis, explore its rich chemical reactivity, and highlight its role as a pivotal building block in the development of novel therapeutic agents and crop protection chemicals.[1]

Physicochemical Properties at a Glance

The utility of any chemical intermediate begins with a fundamental understanding of its physical and chemical properties. These characteristics dictate its handling, storage, and reactivity in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂ClIN₂O₂ | [1] |

| Molecular Weight | 284.44 g/mol | [1] |

| CAS Number | 426463-05-0 | [1] |

| Appearance | Yellow to light yellow solid | [1] |

| Melting Point | 73-83 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Historical Context and Synthesis: Overcoming Pyridine's Inertness

The history of this compound is not one of a singular discovery but rather an evolution of synthetic methodologies designed to overcome the inherent challenges of functionalizing the electron-poor pyridine ring. Direct electrophilic aromatic substitution on pyridine is notoriously difficult and often requires harsh conditions, leading to low yields and mixtures of isomers.[2][3] The development of this specific molecule is therefore a testament to the advances in synthetic organic chemistry for creating highly substituted heteroaromatics.

The logical synthetic approach involves a stepwise functionalization of a pyridine precursor. While multiple routes are conceivable, a common and effective strategy involves the chlorination of a pre-existing hydroxy-iodo-nitropyridine. This leverages the conversion of a hydroxyl group into a good leaving group (chloride), a cornerstone reaction in heterocyclic chemistry.

Field-Proven Synthetic Protocol: From Hydroxypyridine to Target Compound

The following protocol outlines a reliable method for the synthesis of multi-halogenated nitropyridines, adapted from established procedures for similar transformations. This self-validating system proceeds from a readily available starting material, 3-iodo-2-hydroxy-5-nitropyridine, and employs common, powerful chlorinating agents.

Causality Behind Experimental Choices:

-